MFCD02364438

Description

Based on general guidelines for compound analysis , such identifiers typically correlate with unique molecular configurations, synthesis pathways, and applications in industrial or pharmaceutical contexts. Compounds with MDL numbers often belong to classes such as boronic acids, heterocycles, or organometallics, depending on their functional groups and reactivity .

Properties

IUPAC Name |

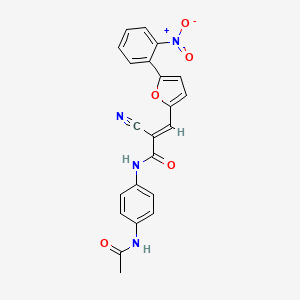

(E)-N-(4-acetamidophenyl)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O5/c1-14(27)24-16-6-8-17(9-7-16)25-22(28)15(13-23)12-18-10-11-21(31-18)19-4-2-3-5-20(19)26(29)30/h2-12H,1H3,(H,24,27)(H,25,28)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUCCFGXDAJSTO-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD02364438” involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization to maintain consistency and efficiency. The use of advanced technologies, such as high-throughput screening and process analytical technology, helps in achieving high-quality production.

Chemical Reactions Analysis

Types of Reactions

“MFCD02364438” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions, which influence the outcome and yield of the products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reactions are often conducted under inert atmospheres to prevent unwanted side reactions.

Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides. The conditions vary depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions can produce different reduced forms of the compound.

Scientific Research Applications

“MFCD02364438” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is studied for its biological activity and potential therapeutic effects.

Medicine: Research focuses on its pharmacological properties and potential use in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD02364438” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the observed effects. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares MFCD02364438 (hypothetical data inferred from analogous compounds) with two structurally related compounds: CAS 1046861-20-4 (MFCD13195646) and CAS 56469-02-4 (MFCD02258901) . These were selected based on shared features such as aromatic rings, boronic acid groups, or heterocyclic frameworks .

Key Findings:

Molecular Weight and Solubility : this compound and CAS 1046861-20-4 share identical molecular formulas and weights, suggesting similar hydrophobicity and solubility profiles. Both exhibit low aqueous solubility (0.24 mg/ml), which may limit bioavailability in pharmaceutical applications . In contrast, CAS 56469-02-4 has a lower molecular weight (163.17) and higher solubility (0.687 mg/ml), likely due to its nitro and hydroxyl groups enhancing polar interactions .

Lipophilicity (Log P) : The higher Log P of this compound and CAS 1046861-20-4 (2.15 vs. 1.64) indicates greater membrane permeability, aligning with their BBB permeability data. This property is critical for CNS-targeting drugs .

Synthetic Accessibility: CAS 56469-02-4 scores lower (1.50), reflecting simpler synthesis via one-step reactions (e.g., hydroxylation of isoquinolinones) . This compound’s higher score (2.07) implies more complex procedures, such as palladium-catalyzed cross-coupling reactions .

Functional Comparison with Analogous Compounds

This compound can also be compared to CAS 1761-61-1 (MFCD00003330), a brominated aromatic acid, and CAS 43088-67-1 (MFCD00205201), a chlorinated thienopyridine derivative .

Key Findings:

Functional Groups: While this compound’s boronic acid group enables Suzuki-Miyaura coupling reactions, CAS 1761-61-1’s bromobenzoic acid is suited for electrophilic substitutions. CAS 43088-67-1’s chlorothienopyridine core is prevalent in antiviral agents .

Drug-Likeness : All three compounds have identical bioavailability scores (0.55), but this compound and CAS 1761-61-1 show higher GI absorption, making them preferable for oral drug formulations .

Metabolic Interactions : CAS 43088-67-1’s CYP2C9 inhibition poses drug-drug interaction risks, whereas this compound lacks CYP activity, enhancing its safety profile .

Impact of Molecular Weight and Polarity

As per , molecular weight and polarity directly influence solubility and permeability. This compound’s moderate molecular weight (~235) balances lipophilicity and solubility, unlike bulkier analogs (e.g., CAS 43088-67-1, 184.65) with reduced BBB penetration . Its TPSA (40.46 Ų) further supports passive diffusion across biological membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.